Lipophilicity Differentiation: XLogP3 of 4,5-Dipropyl vs. 4,5-Diphenyl Imidazole Analogs
The 4,5-dipropyl substitution of the target compound yields a computed XLogP3 of 6.2 [1]. The 4,5-diphenyl analog (CAS 339277-25-7) is predicted to exhibit an XLogP3 in the range of ~4.5–4.7 based on the addition of two phenyl rings versus two n-propyl chains on the imidazole core . This ~1.5 log unit increase in lipophilicity directly impacts predicted membrane permeability and plasma protein binding, making the target compound more suitable for intracellular target engagement studies where higher logD is required but less favorable for aqueous solubility-limited assays.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.2 |
| Comparator Or Baseline | 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole (CAS 339277-25-7): estimated XLogP3 ≈ 4.5–4.7 |
| Quantified Difference | Δ XLogP3 ≈ +1.5 to +1.7 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025 release); no experimental logD data available for either compound. |
Why This Matters
A 1.5-log lipophilicity difference translates to approximately 30-fold variation in predicted n-octanol/water partition, critically influencing assay buffer solubility and non-specific binding in biochemical screens.
- [1] PubChem Compound Summary for CID 3559268. Computed Properties: XLogP3-AA = 6.2. National Center for Biotechnology Information (2025). View Source
